molecular formula C7H5ClO3S B1521554 5-(2-Chloroacetyl)thiophene-3-carboxylic acid CAS No. 1193387-57-3

5-(2-Chloroacetyl)thiophene-3-carboxylic acid

Cat. No.: B1521554
CAS No.: 1193387-57-3
M. Wt: 204.63 g/mol
InChI Key: SVLBUVOIYMNXIP-UHFFFAOYSA-N
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Description

5-(2-Chloroacetyl)thiophene-3-carboxylic acid is a chemical compound with the molecular formula C7H5ClO3S and a molecular weight of 204.63 . It is a powder that is stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 5-(chloroacetyl)-3-thiophenecarboxylic acid . The InChI code for this compound is 1S/C7H5ClO3S/c8-2-5(9)6-1-4(3-12-6)7(10)11/h1,3H,2H2,(H,10,11) .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted boiling point of 433.2° C at 760 mmHg and a predicted density of 1.5 g/cm3 . The refractive index is predicted to be n 20D 1.61 .

Scientific Research Applications

  • Synthesis and Anti-inflammatory Activity : 5-Aminobenzo[b]thiophene-2-carboxylic acid was synthesized into 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid, which upon treatment with different amines produced a series of C5-substituted benzo[b]thiophenes. These compounds exhibited potent anti-inflammatory activity, indicating the utility of the thiophene moiety in the development of anti-inflammatory agents (Radwan, Shehab, & El-Shenawy, 2009).

  • Synthesis and Anticancer Activity : New 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives were synthesized, showcasing potent in vitro cytotoxicity against cancer cell lines. The thiophene-based compounds, especially those with thiazolidinone rings or thiosemicarbazide moieties, displayed significant inhibitory activity, demonstrating the potential of thiophene derivatives in cancer treatment (Atta & Abdel‐Latif, 2021).

  • Palladium-catalyzed Perarylation : Research on 3-thiophene- and 3-furancarboxylic acids has revealed that these compounds undergo perarylation upon treatment with aryl bromides in the presence of a palladium catalyst. This process cleaves the three C-H bonds and decarboxylates, resulting in tetraarylated products. Such reactions are significant for the synthesis of complex organic molecules (Nakano et al., 2008).

  • Functionalization of Microporous Frameworks : Methyl-substituted thieno[2,3-b]thiophene dicarboxylate has been used to create microporous lanthanide-based metal-organic frameworks. These frameworks display interesting properties such as gas adsorption, sensing capabilities, and magnetic properties, demonstrating the versatility of thiophene derivatives in material science (Wang et al., 2016).

  • Supramolecular Liquid-Crystalline Complexes : Thiophene derivatives have been used to synthesize novel supramolecular liquid-crystalline complexes, showing the potential of thiophene-based compounds in the development of advanced materials with specific properties like liquid-crystal behavior (Tso et al., 1998).

  • Anti-inflammatory and Radical Scavenging Agents : Thiophene-appended pyrazoles synthesized through green protocols exhibited significant anti-inflammatory and DPPH radical scavenging abilities, indicating their potential as therapeutic agents for inflammatory diseases and as antioxidants (Prabhudeva et al., 2017).

Properties

IUPAC Name

5-(2-chloroacetyl)thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3S/c8-2-5(9)6-1-4(3-12-6)7(10)11/h1,3H,2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLBUVOIYMNXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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